N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a dichlorophenyl group and an ethylpiperazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide typically involves the reaction of 2,3-dichloroaniline with ethylpiperazine under specific conditions. One common method includes reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline. The reaction is maintained under controlled conditions, and the product is purified through vacuum rectification .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves the use of solvents and catalysts to facilitate the reaction and ensure high efficiency. The use of green chemistry principles, such as reducing the use of hazardous reagents and solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in neurotransmitter regulation, leading to altered neurotransmitter levels and subsequent effects on behavior and cognition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide
- 2,3-dichlorophenylpiperazine
Uniqueness
N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and ethylpiperazine groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-2-17-6-8-18(9-7-17)13(19)16-11-5-3-4-10(14)12(11)15/h3-5H,2,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHHXDCSNMGNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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